molecular formula C18H17N3O2S B14809657 (2E)-N-({2-[(2-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide

(2E)-N-({2-[(2-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-phenylprop-2-enamide

Cat. No.: B14809657
M. Wt: 339.4 g/mol
InChI Key: IIVGRAAUTXJXOA-VAWYXSNFSA-N
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Description

N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide is an organic compound with a complex structure that includes a benzoyl group, a hydrazino group, a carbonothioyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide typically involves the reaction of 2-methylbenzoyl chloride with hydrazine to form 2-methylbenzoyl hydrazine. This intermediate is then reacted with carbon disulfide to form the corresponding carbonothioyl derivative. Finally, this compound is reacted with 3-phenylacryloyl chloride to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in simpler, hydrogenated compounds.

Scientific Research Applications

N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(4-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide
  • N-{[2-(3-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide
  • N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}benzamide

Uniqueness

N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}-3-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-N-[[(2-methylbenzoyl)amino]carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H17N3O2S/c1-13-7-5-6-10-15(13)17(23)20-21-18(24)19-16(22)12-11-14-8-3-2-4-9-14/h2-12H,1H3,(H,20,23)(H2,19,21,22,24)/b12-11+

InChI Key

IIVGRAAUTXJXOA-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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